molecular formula C9H10N2O3S B1269406 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone CAS No. 337488-30-9

1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone

Cat. No. B1269406
M. Wt: 226.25 g/mol
InChI Key: DZNZGIVDYHUEMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidinyl derivatives often involves multi-step reactions including condensation, cyclization, and substitution reactions. For instance, a study by Barmaki et al. (2013) detailed the synthesis of 2,3-dihydro-6-methyl-2-thiopyrimidin-4(1H)-one derivatives through reactions involving ethyl-3-oxobutanoate, thiourea, and chloroacetic acid in alkaline conditions, followed by reactions with copper sulfate and chloroethanol to produce various derivatives (Barmaki, Valiyeva, Maharramovm, & Allaverdiyev, 2013). These methodologies can be adapted for the synthesis of 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-yl)thio]ethanone, utilizing cyclopropyl derivatives and appropriate sulfur-containing compounds.

Molecular Structure Analysis

Molecular structure determination of compounds like 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-yl)thio]ethanone typically involves spectroscopic techniques such as IR, NMR, and MS. The crystal structure and intermolecular interactions can be explored using X-ray crystallography and computational methods like Hirshfeld surface analysis, as demonstrated in the work by Govindhan et al. (2017) on a related compound (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Chemical Reactions and Properties

Chemical reactions involving cyclopropyl and pyrimidinyl moieties include nucleophilic substitutions, cycloadditions, and the formation of heterocycles. A study by Shi, Tang, and Yang (2008) on Lewis acid-mediated reactions with 1-cyclopropyl-2-arylethanone derivatives highlights the potential for synthesizing diverse compounds through strategic functional group manipulations (Shi, Tang, & Yang, 2008).

Scientific Research Applications

Synthesis and Biological Evaluation

  • The synthesis of compounds related to 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone often involves multiple steps, such as refluxing with acetic acid, condensation, and characterization by physical and spectral data. These compounds exhibit antimicrobial activities, indicating potential applications in fighting bacterial infections (Sherekar, Padole, & Kakade, 2022).

Antimycobacterial Activity

  • Novel hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and derivatives of 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone have been synthesized and shown to possess moderate to good antimycobacterial activity against Mycobacterium tuberculosis (Ponnuchamy, Kanchithalaivan, Kumar, Ali, & Choon, 2014).

Antimicrobial and Antifungal Activity

  • A range of tetrazole derivatives related to 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone have been synthesized, and some display potent anticandidal agents with weak cytotoxicities (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014).

Synthesis of Biologically Active Compounds

  • Various biologically active derivatives, such as bipyridine and thiazolidinones, have been synthesized using methods involving the reaction of related compounds with different reagents. These derivatives show promising antibacterial and antifungal activity, highlighting their potential in pharmaceutical applications (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) for 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone .

properties

IUPAC Name

2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-6(5-1-2-5)4-15-9-10-7(13)3-8(14)11-9/h3,5H,1-2,4H2,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNZGIVDYHUEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CSC2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351379
Record name 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone

CAS RN

337488-30-9
Record name 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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